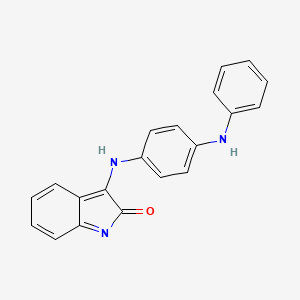

3-(4-anilinoanilino)indol-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound with the identifier “3-(4-anilinoanilino)indol-2-one” is a chemical entity that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, which make it valuable for research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-anilinoanilino)indol-2-one involves specific chemical reactions and conditions. The preparation methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. Detailed synthetic routes and reaction conditions are essential for producing this compound with high purity and yield.

Industrial Production Methods

Industrial production of this compound requires scalable and efficient methods. These methods often involve optimizing reaction conditions, such as temperature, pressure, and the use of specific solvents and catalysts. The goal is to produce the compound on a large scale while maintaining its quality and consistency.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-anilinoanilino)indol-2-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and properties for various applications.

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the reaction’s outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can vary widely, offering a range of possibilities for further research and application.

Applications De Recherche Scientifique

The compound 3-(4-anilinoanilino)indol-2-one, also known as a derivative of indole, has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents and as a tool in biological research. This article explores its applications, supported by comprehensive data and case studies.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines. For instance:

-

Case Study: Breast Cancer

In vitro studies demonstrated that this compound effectively induced apoptosis in breast cancer cells by activating the intrinsic apoptotic pathway. The mechanism involves the modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and subsequent cell death. -

Case Study: Leukemia

Research indicated that this compound exhibited potent activity against leukemia cells by inhibiting specific kinases involved in cell survival pathways, thereby promoting apoptosis.

Inhibitors of Protein Kinases

The compound has been identified as a potential inhibitor of various protein kinases, which play critical roles in signaling pathways associated with cancer progression.

- Example : Inhibition of the AKT pathway has been observed, which is vital for cell growth and survival. By targeting this pathway, this compound can potentially reduce tumor growth and enhance the effectiveness of existing therapies.

Antimicrobial Activity

Emerging research suggests that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.

- Study Findings : Preliminary tests indicate activity against Gram-positive bacteria, with mechanisms likely involving disruption of bacterial cell wall synthesis.

Table 1: Summary of Biological Activities

Mécanisme D'action

The mechanism of action of 3-(4-anilinoanilino)indol-2-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Understanding the molecular targets and pathways is crucial for harnessing its potential in scientific and medical applications.

Propriétés

IUPAC Name |

3-(4-anilinoanilino)indol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O/c24-20-19(17-8-4-5-9-18(17)23-20)22-16-12-10-15(11-13-16)21-14-6-2-1-3-7-14/h1-13,21H,(H,22,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DESDOYAKQZNPMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=C4C=CC=CC4=NC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=C4C=CC=CC4=NC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.